molecular formula C11H21NO4S B3149298 Boc-N-Me-Met-OH CAS No. 66959-86-2

Boc-N-Me-Met-OH

Cat. No.: B3149298
CAS No.: 66959-86-2
M. Wt: 263.36 g/mol
InChI Key: FLASRJKXDLPTOJ-UHFFFAOYSA-N
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Description

Boc-N-Me-Met-OH, also known as N-(tert-Butoxycarbonyl)-L-methionine, is a chemical compound used in peptide synthesis . It has a molecular weight of 249.33 and a linear formula of CH3SCH2CH2CH(COOH)NHCOOC(CH3)3 .


Synthesis Analysis

The synthesis of this compound is typically conducted under aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The this compound molecule contains a total of 37 bond(s). There are 16 non-H bond(s), 2 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 sulfide(s) .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

This compound has an optical activity of [α]20/D −22°, c = 1 in methanol . Its melting point is 47-50 °C (lit.) .

Scientific Research Applications

Catalysis and Material Science

A study by Esrafili and Nurazar (2014) employed density functional theory (DFT) calculations to investigate methanol adsorption and decomposition on carbon-doped boron nitride nanocages, showcasing the potential of such materials in catalysis. This research highlights the significance of molecular modifications, potentially involving compounds like "Boc-N-Me-Met-OH," in enhancing catalytic efficiency and selectivity in chemical reactions (Esrafili & Nurazar, 2014).

Peptide Synthesis and Modification

Research on polypeptides, which are crucial for understanding physiological processes and disease treatment, often involves the synthesis and modification of amino acids and peptides. The synthesis and structure characterization of Fmoc-L-Lys(Boc)-Gly-OH by Zhao Yi-nan and Melanie Key (2013) is an example of how protective groups like Boc are instrumental in peptide synthesis, providing a basis for further modifications and applications in medicinal chemistry and biochemistry (Zhao Yi-nan & Melanie Key, 2013).

Biotechnology and Biomedical Research

In biotechnology, the application of "this compound" extends to the development of advanced materials and systems for biological research. For example, the study on electrophysiology read-out tools for Brain-on-Chip (BoC) biotechnology by Forró et al. (2021) explores the intersection of microfluidics, cell biology, and materials science, indicating the potential use of chemically modified molecules in creating more lifelike in vitro models of brain tissue for neuroscience research (Forró et al., 2021).

Environmental Science

The development of photocatalysts for environmental pollution control, as discussed in the work by Dong et al. (2012), showcases the role of chemically modified materials in enhancing photocatalytic activity for the removal of pollutants. N-doped (BiO)2CO3 hierarchical microspheres represent a novel approach to treating environmental contaminants, potentially leveraging molecular modifications akin to those afforded by "this compound" (Dong et al., 2012).

Safety and Hazards

Boc-N-Me-Met-OH is classified as a combustible solid . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Personal protective equipment, including dust masks type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

Future Directions

While specific future directions for Boc-N-Me-Met-OH are not mentioned in the search results, it is a key intermediate used in the synthesis of pharmaceuticals and biologically active compounds . Therefore, its future directions may involve its continued use and potential improvements in peptide synthesis and the development of new pharmaceuticals.

Mechanism of Action

Target of Action

Boc-N-Me-Met-OH is a derivative of the amino acid methionine . It is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amino groups that need to be protected during the synthesis process .

Mode of Action

The this compound compound interacts with its targets (amino groups) by forming a carbamate . This interaction protects the amino group, allowing for transformations of other functional groups without interference from the amino group . The Boc group is removed when needed using a strong acid such as trifluoroacetic acid (TFA) .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the peptide synthesis pathway. In this pathway, the compound plays a crucial role in protecting amino groups, thereby facilitating the synthesis of peptides .

Pharmacokinetics

Its properties such as stability, solubility, and reactivity play a significant role in its effectiveness as a protecting group in peptide synthesis .

Result of Action

The result of this compound’s action is the successful protection of amino groups during peptide synthesis. This protection allows for the selective transformation of other functional groups, leading to the successful synthesis of peptides .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a strong acid is required for the removal of the Boc group . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Boc-N-Me-Met-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. The Boc group protects the amino group of methionine, allowing for selective reactions at other functional groups. This compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is used in solid-phase peptide synthesis, where it interacts with coupling reagents and catalysts to form peptide chains . The nature of these interactions is primarily based on the reactivity of the Boc group and the methionine residue, facilitating the formation of stable peptide bonds.

Cellular Effects

This compound influences various cellular processes, particularly those related to protein synthesis and modification. In cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in a cellular environment can lead to the incorporation of the modified methionine into newly synthesized proteins, potentially altering their function and stability . Additionally, the protective Boc group can prevent premature degradation of the methionine residue, ensuring its proper incorporation into proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Boc group provides steric hindrance, protecting the amino group of methionine from unwanted reactions. This protection is crucial during peptide synthesis, where selective reactions are necessary. This compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context . For example, the Boc group can inhibit enzymes that would otherwise modify the methionine residue, ensuring its stability during synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc group is relatively stable under standard laboratory conditions, but it can be removed under acidic conditions, leading to the exposure of the amino group of methionine . Over time, this deprotection can affect the compound’s reactivity and its interactions with other biomolecules. Long-term studies have shown that this compound maintains its protective properties for extended periods, making it suitable for prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be effectively incorporated into peptides and proteins without significant adverse effects . At high doses, this compound may exhibit toxic effects, potentially disrupting normal cellular functions and causing adverse reactions. Threshold effects have been observed, where the compound’s beneficial effects plateau and toxic effects become more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the incorporation of methionine into peptides and proteins . During metabolism, the Boc group can be removed, allowing the methionine residue to participate in further biochemical reactions. This deprotection step is crucial for the compound’s proper integration into metabolic pathways and its subsequent utilization in cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, such as the endoplasmic reticulum, where protein synthesis occurs. The distribution of this compound within the cell is influenced by its chemical properties and the presence of specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its chemical structure and the presence of targeting signals. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or the Golgi apparatus, where it participates in protein synthesis and modification Post-translational modifications, such as the removal of the Boc group, can also influence the compound’s localization and activity

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h8H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLASRJKXDLPTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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